2-(4-Methyl-benzyl)-piperidine
Overview
Description
The compound "2-(4-Methyl-benzyl)-piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities and their use as building blocks in organic synthesis. The papers provided discuss various piperidine derivatives with different substitutions and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in several studies. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride, a potent acetylcholinesterase inhibitor, involves the replacement of the 2-isoindoline moiety with an indanone moiety without significant loss of potency . Another study describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where the introduction of bulky moieties and substituents at the nitrogen atom of benzamide enhances anti-acetylcholinesterase activity . Additionally, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation, showing significant antimicrobial activities . An efficient route to 4-(substituted benzyl)piperidines is developed through cyclization of imines and palladium-catalyzed cross-coupling .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron . Similarly, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine is determined, providing insights into the molecular conformation . The molecular and crystal structures of related compounds, such as 3-benzoyl-4-hydroxy-4-phenyl-(N-methyl)piperidine, are also characterized by X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is influenced by their molecular structure. The study on 1-Benzyl-4-(N-Boc-amino)piperidine includes spectroscopic investigations and theoretical studies to understand its reactivity. The molecular electrostatic potential and Fukui function descriptor are used to identify the most reactive sites of the compound . The synthesis of methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines) through intramolecular cyclization in an acidic medium is another example of the chemical reactions that piperidine derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their structure and reactivity. The spectroscopic techniques, such as FT-IR, FT-Raman, UV-Vis, and NMR, are employed to characterize 1-Benzyl-4-(N-Boc-amino)piperidine. The study provides detailed vibrational assignments and investigates the conformational preference of the molecule through Potential Energy Scan (PES) studies . The antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives is evaluated in vitro, demonstrating the influence of substitutions on the benzhydryl and sulfonamide rings on the biological activity .
Scientific Research Applications
Anti-Acetylcholinesterase Activity
- Development of Anti-Dementia Agents : Piperidine derivatives, including those similar to 2-(4-Methyl-benzyl)-piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of antidementia agents. One derivative showed an affinity 18,000 times greater for AChE than for BuChE, indicating its potential in treating dementia-related conditions (Sugimoto et al., 1990).
Structure-Activity Relationships in Medicinal Chemistry
- Enhancing Activity through Structural Modifications : Further studies explored structure-activity relationships (SAR) in piperidine derivatives, showing that introducing a phenyl group on the nitrogen atom of amide moieties resulted in enhanced anti-AChE activity. These compounds, including variations like 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine, have been identified as potent AChE inhibitors (Sugimoto et al., 1992).
Novel Synthesis Methods
- Cyclization of Amino Acid Derivatives : Research into the preparation of trisubstituted piperidines by a formal hetero-ene reaction of amino acid derivatives includes the study of N-benzyl or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, leading to the synthesis of 3-amino-2,4-dialkyl-substituted piperidines. This illustrates the versatility of piperidine derivatives in synthetic organic chemistry (Laschat et al., 1996).
Radiolabeled Probes for σ-1 Receptors
- Neuropharmacological Applications : Halogenated 4-(phenoxymethyl)piperidines, synthesized as potential δ receptor ligands, have been evaluated for their affinity and selectivity using in vitro receptor binding assays. These compounds, including iodinated ligands like 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, may serve as useful probes for in vivo studies of σ receptors, highlighting their importance in neuropharmacology (Waterhouse et al., 1997).
Analgesic Activity
- Pain Management : A study on 4-anilidopiperidine analgesics revealed that methylation of the piperidine ring enhances analgesic potency. This research contributes to the understanding of how structural modifications of piperidine derivatives can affect their therapeutic potential in pain management (Riley et al., 1973).
Efficient Synthetic Routes
- Innovative Synthetic Approaches : The development of novel approaches to synthesize 4-(substituted benzyl)piperidines, involving cyclization of imines and palladium-catalyzed cross-coupling, demonstrates the ongoing innovation in the synthesis of complex piperidine derivatives (Furman & Dziedzic, 2003).
Subtype-Selective NMDA Receptor Ligands
- Potential in Treating Neurological Disorders : Research into 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles has identified potent antagonists of the NR1A/2B subtype of the NMDA receptor, suggesting their application in conditions like Parkinson's disease (Wright et al., 1999).
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body, showing enhanced reactivity due to the adjacent aromatic ring .
Mode of Action
The mode of action of 2-(4-Methyl-benzyl)-piperidine is likely to involve interactions with its targets leading to changes at the molecular level. For instance, benzylic compounds can undergo free radical reactions, nucleophilic substitutions, and oxidations . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing the biological processes they are involved in .
Biochemical Pathways
It’s known that benzylic compounds can influence various biochemical pathways due to their reactivity . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
It’s known that the pharmacokinetic profiles of similar compounds can be influenced by factors such as their chemical structure, route of administration, and the patient’s physiological condition .
Action Environment
The action, efficacy, and stability of 2-(4-Methyl-benzyl)-piperidine can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light and temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-5-7-12(8-6-11)10-13-4-2-3-9-14-13/h5-8,13-14H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKBJZWBAXLSJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398612 | |
Record name | 2-(4-Methyl-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-benzyl)-piperidine | |
CAS RN |
63587-56-4 | |
Record name | 2-(4-Methyl-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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